胆红素结合物

描述

Bilirubin conjugate is a stable, water-soluble ditaurate derivative of bilirubin . It is meant to mimic endogenous bilirubin glucuronide derivatives . It is excreted from the liver in bile or is converted to urobilinogen and excreted in the urine as urobilin or in the feces as stercobilin .

Synthesis Analysis

Bilirubin is formed by the breakdown of heme present in hemoglobin, myoglobin, cytochromes, catalase, peroxidase, and tryptophan pyrrolase . In the liver, glucuronic acid is added to unconjugated bilirubin by the enzyme glucuronyl transferase . This forms conjugated bilirubin, which is soluble .Molecular Structure Analysis

Bilirubin is generated by sequential catalytic degradation of heme mediated by two groups of enzymes . The presence in bile of “alkali-stable” noncarbohydrate conjugates of bilirubin remains controversial . Evidence adduced in favor of the existence of a sulfate conjugate includes chromatographic and optical-spectrum similarities between azo pigments supposedly derived from a natural bilirubin sulfate and those prepared from a synthetic bilirubin sulfate of unknown structure .Chemical Reactions Analysis

In the bloodstream, unconjugated bilirubin binds to albumin to facilitate its transport to the liver . Once in the liver, glucuronic acid is added to unconjugated bilirubin by the enzyme glucuronyl transferase . This forms conjugated bilirubin, which is soluble . This allows conjugated bilirubin to be excreted into the duodenum in bile .Physical And Chemical Properties Analysis

Bilirubin conjugate is a stable, water-soluble ditaurate derivative of bilirubin . It is meant to mimic endogenous bilirubin glucuronide derivatives .科学研究应用

免疫调节作用

胆红素已被发现具有免疫调节作用,特别是在减少受损胰岛细胞释放损伤相关分子模式 (DAMP) 和 IL-1β 方面,这些是细胞或器官移植后先天免疫反应的关键启动因子 .

临床化学和诊断

胆红素结合物用于临床诊断分析,特别是在尿液分析和肾脏功能测试中。 它作为各种健康状况的重要生物标志物 .

膜转运蛋白研究

对胆红素及其结合物的膜转运蛋白的研究非常重要,因为它有助于了解胆红素二葡萄糖醛酸苷是如何在尿液和胆汁中排泄的,这对维持稳态至关重要 .

抗氧化剂状态指标

慢性轻度非结合型高胆红素血症与抗氧化剂状态增强和促氧化剂和促炎标志物减少相关,这使得胆红素成为氧化应激和炎症的潜在指标 .

通过全细胞转化生产胆红素

一种新的胆红素生产方法涉及使用具有谷氨酸棒杆菌的全细胞转化来表达 β-葡萄糖醛酸酶,该酶有效地将结合胆红素水解为胆红素 .

治疗性分子研究

胆红素正在作为治疗性分子进行研究,因为它在各种疾病中具有潜在的益处。 研究人员正在探索通过操纵胆红素结合途径来提高局部或全身胆红素水平的方法 .

作用机制

Target of Action

Bilirubin conjugate primarily targets the liver, where it is taken up, metabolized, and excreted into the bile . The membrane transporters of bilirubin diglucuronide are well-known . These transporters play a crucial role in the uptake of bilirubin from the blood into the liver .

Mode of Action

In the bloodstream, unconjugated bilirubin binds to albumin to facilitate its transport to the liver . Once in the liver, glucuronic acid is added to unconjugated bilirubin by the enzyme glucuronyl transferase . This forms conjugated bilirubin, which is soluble . This allows conjugated bilirubin to be excreted into the duodenum in bile .

Biochemical Pathways

Bilirubin is a metabolic product of heme, derived from the catabolism of heme, released by both hemoglobin (75%) and cytochromes (25%) . The liver is the organ where bilirubin is taken up, metabolized by glucurono-conjugation, and excreted into the bile .

Pharmacokinetics

The pharmacokinetics of bilirubin conjugate involves its transport to the liver, conjugation with glucuronic acid, and excretion into the bile . The membrane transporters of bilirubin diglucuronide play a significant role in these processes .

Result of Action

The result of the action of bilirubin conjugate is the conversion of highly-hydrophobic unconjugated bilirubin into water-soluble conjugated bilirubin . This transformation allows for the excretion of bilirubin in urine and bile, preventing the potential toxicity of high levels of unconjugated bilirubin .

Action Environment

The action of bilirubin conjugate is influenced by various environmental factors. For instance, the presence of albumin in the bloodstream facilitates the transport of unconjugated bilirubin to the liver . Additionally, the function of the liver and the presence of the enzyme glucuronyl transferase are crucial for the conjugation process . The efficiency of the membrane transporters in the liver also impacts the uptake of bilirubin from the blood and its excretion into the bile .

安全和危害

Bilirubin Conjugate (sodium salt) is harmful if swallowed and may cause an allergic skin reaction . It causes serious eye irritation and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

Bilirubin is clinically confirmed as a biomarker for liver health and has been utilized to implement the prognostic systems for cirrhosis and hyperbilirubinemia . A better understanding of bilirubin’s hormonal function may explain why hypobilirubinemia might be deleterious . Research directions that could generate treatment possibilities for patients with hypobilirubinemia, such as targeting of pathways that regulate its production or turnover or the newly designed bilirubin nanoparticles .

生化分析

Biochemical Properties

The biochemical reactions involving Bilirubin conjugate are primarily centered around its transformation from a lipid-soluble unconjugated form to a water-soluble conjugated form . This transformation is crucial for the excretion of bilirubin from the body .

Cellular Effects

The effects of Bilirubin conjugate on cells are largely related to its role in the metabolism and excretion of bilirubin. In the liver cells, for instance, the conjugation of bilirubin is a key step in the process of bilirubin excretion .

Molecular Mechanism

The molecular mechanism of action of Bilirubin conjugate involves the esterification of bilirubin’s propionic acid with glucuronic acid . This process changes the stereochemical structure of the molecule by adding one or two more water-soluble residues .

Metabolic Pathways

Bilirubin conjugate is involved in the metabolic pathway of bilirubin excretion. It is formed during the process of bilirubin conjugation in the liver, a key step in the metabolism and excretion of bilirubin .

Transport and Distribution

Bilirubin conjugate, being water-soluble, is excreted into the gastrointestinal tract

Subcellular Localization

Given its role in the metabolism and excretion of bilirubin, it is likely to be found in the liver cells where bilirubin conjugation occurs .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Bilirubin conjugate involves the conjugation of Bilirubin with a suitable amino acid or peptide. The amino acid or peptide is chosen based on its ability to form stable bonds with Bilirubin and its solubility in aqueous solutions. The conjugation reaction is typically carried out using a coupling agent such as EDC or DCC in the presence of a catalyst such as DMAP or HOBt. The resulting Bilirubin conjugate is purified using chromatography techniques such as HPLC or FPLC.", "Starting Materials": ["Bilirubin", "Amino acid or peptide", "EDC or DCC", "DMAP or HOBt", "Solvent"], "Reaction": ["1. Dissolve Bilirubin and Amino acid or peptide in a suitable solvent", "2. Add EDC or DCC and DMAP or HOBt to the reaction mixture", "3. Stir the reaction mixture at room temperature for several hours", "4. Purify the Bilirubin conjugate using chromatography techniques such as HPLC or FPLC"] } | |

| 68683-34-1 | |

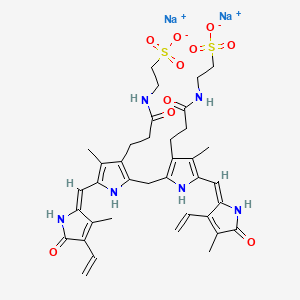

分子式 |

C37H44N6Na2O10S2 |

分子量 |

842.9 g/mol |

IUPAC 名称 |

disodium;2-[3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfonatoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoylamino]ethanesulfonate |

InChI |

InChI=1S/C37H46N6O10S2.2Na/c1-7-24-23(6)36(46)43-31(24)18-29-22(5)27(10-12-35(45)39-14-16-55(51,52)53)33(41-29)19-32-26(9-11-34(44)38-13-15-54(48,49)50)21(4)28(40-32)17-30-20(3)25(8-2)37(47)42-30;;/h7-8,17-18,40-41H,1-2,9-16,19H2,3-6H3,(H,38,44)(H,39,45)(H,42,47)(H,43,46)(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2/b30-17-,31-18+;; |

InChI 键 |

IQKDYMAMJBFOQJ-HITFMFJXSA-L |

手性 SMILES |

CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)/C=C/3\C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])/C=C\4/C(=C(C(=O)N4)C=C)C.[Na+].[Na+] |

SMILES |

CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])C=C4C(=C(C(=O)N4)C=C)C.[Na+].[Na+] |

规范 SMILES |

CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])C=C4C(=C(C(=O)N4)C=C)C.[Na+].[Na+] |

外观 |

A crystalline solid |

| 68683-34-1 | |

Pictograms |

Irritant |

纯度 |

> 98% |

相关CAS编号 |

89771-93-7 (Parent) |

同义词 |

Bilirubin Ditaurate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

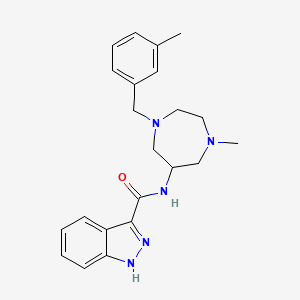

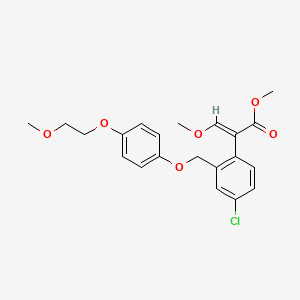

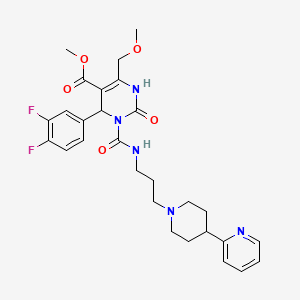

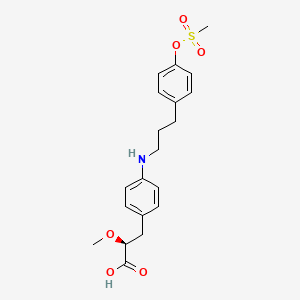

Feasible Synthetic Routes

A: Bilirubin conjugates are water-soluble forms of bilirubin, a yellow pigment produced during the breakdown of heme. Unconjugated bilirubin is insoluble in water and potentially toxic. The liver converts it into water-soluble forms through conjugation, primarily with glucuronic acid. This process is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), specifically UGT1A1. [, , ]

A: Conjugation is crucial for converting bilirubin into a water-soluble form, allowing its excretion from the body. This process is essential for preventing the buildup of unconjugated bilirubin, which can be toxic, especially in newborns, and lead to jaundice and neurological damage. [, , ]

A: Genetic defects in UGT1A1 can lead to impaired bilirubin conjugation and result in unconjugated hyperbilirubinemia. Crigler-Najjar syndrome type I, a severe form of this condition, is characterized by the complete absence of UGT1A1 activity, resulting in dangerously high levels of unconjugated bilirubin. [, ]

A: While conjugation is essential, defects in the transport of bilirubin conjugates can also lead to hyperbilirubinemia. Rotor syndrome, a rare genetic disorder, is characterized by conjugated hyperbilirubinemia due to mutations in the genes encoding organic anion transporting polypeptides OATP1B1 and OATP1B3. [] These transporters are located on the sinusoidal membrane of hepatocytes and are responsible for the reuptake of conjugated bilirubin from the blood back into the liver for excretion into bile. Deficiencies in these transporters disrupt this process, leading to the accumulation of conjugated bilirubin in the blood. []

A: Several analytical techniques are used to study bilirubin conjugates. High-performance liquid chromatography (HPLC) is commonly employed for separation and quantification of different bilirubin species in biological samples like bile and serum. [, , ] Thin-layer chromatography (TLC) offers a simpler and faster alternative for separating and identifying bilirubin conjugates. [, , ]

ANone: Future research should focus on:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4E)-1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-5,6-dihydropyrrolo[2,3-c]azepin-8-one](/img/structure/B1663455.png)

![3-[3-[2-(1,3-Benzodioxol-5-yloxy)ethyl-methylamino]propyl]-2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B1663458.png)

![[3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B1663470.png)